molecular formula C12H20N2O3 B12315079 tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate

tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate

Cat. No.: B12315079
M. Wt: 240.30 g/mol
InChI Key: QBPJZPDBBXLCCN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate: is an organic compound with the chemical formula C12H20N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in tetrahydrofuran or potassium carbonate in dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives, while reduction may produce corresponding alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Industrially, this compound is used in the production of polymers and coatings. Its chemical properties make it suitable for creating materials with specific characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which modify the activity of the target molecules .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl N-(4-bromobutyl)carbamate

Uniqueness: tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate is unique due to its cyanooxan-4-yl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its similar counterparts.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-7,9H2,1-3H3,(H,14,15)

InChI Key

QBPJZPDBBXLCCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C#N

Origin of Product

United States

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